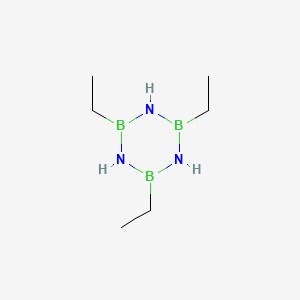

2,4,6-Triethylborazine

Beschreibung

Classical Approaches to Borazine (B1220974) Core Synthesis

The hexamerization route involves the cyclization of a mixture of a borane (B79455) (such as a hydroborane or a boron halide) and an amine precursor. chimia.chcardiff.ac.ukcardiff.ac.ukresearchgate.netresearchgate.net This [1+1'+1+1'+1+1'] approach brings together three boron and three nitrogen units to form the borazine ring. cardiff.ac.ukcardiff.ac.uk The specific reaction conditions and the nature of the substituents on the precursors determine the final product.

In contrast, the [2+2+2] trimerization approach utilizes a pre-formed iminoborane or aminoborane (B14716983) derivative. chimia.chcardiff.ac.ukcardiff.ac.ukresearchgate.netresearchgate.net Three molecules of this pre-formed B-N unit cyclize to create the borazine core. This method offers a more controlled pathway to specific borazine derivatives.

A widely employed method for synthesizing borazines involves the condensation reaction between boron halides (like BCl₃) and amines or their salts (such as ammonium (B1175870) chloride). illinois.edursc.orgsibran.rugoogle.com This reaction typically proceeds through the formation of an intermediate complex, which then undergoes dehydrohalogenation at elevated temperatures to yield the borazine ring. rsc.org For instance, B-trichloroborazine can be synthesized by reacting boron trichloride (B1173362) with ammonium chloride. illinois.eduijcce.ac.ir This B-trichloroborazine serves as a key intermediate for further functionalization. rsc.org The use of primary amines in this reaction leads to the formation of N-substituted borazines. google.com

Table 1: Examples of Condensation Reactions for Borazine Synthesis

| Boron Source | Nitrogen Source | Product | Reference |

|---|---|---|---|

| Boron trichloride | Ammonium chloride | B-trichloroborazine | illinois.eduijcce.ac.ir |

| Boron trichloride | Methylamine hydrochloride | B-trichloro-N-trimethylborazine |

This table provides illustrative examples and is not exhaustive.

Dehydrogenation of amine-borane adducts is another classical and significant route to borazines. chimia.chcardiff.ac.ukethz.chrsc.org This method, first reported by Stock and Pohland, involves the thermal treatment of ammonia-borane adducts to produce borazine (H₃B₃N₃H₃). cardiff.ac.ukethz.chrsc.org The reaction can also be catalyzed by transition metals, such as rhodium or iridium complexes, allowing for milder reaction conditions and improved selectivity. ethz.chrsc.orgnih.gov The synthesis of N-alkyl borazines can be achieved through the thermolysis of the corresponding alkylamine-borane adducts. cardiff.ac.uk For example, tri-N-ethylborazine has been synthesized in high yield using this approach. cardiff.ac.uk

Table 2: Dehydrogenation Approaches to Borazine Synthesis

| Precursor | Condition | Product | Yield | Reference |

|---|---|---|---|---|

| Ammonia-borane adducts | Thermal | Borazine | - | cardiff.ac.ukethz.chrsc.org |

| Alkylammonium chloride salts and LiBH₄ | Thermal | Tri-N-ethylborazine | 94% | cardiff.ac.uk |

Yields are as reported in the cited literature and may vary based on specific reaction conditions.

Targeted Synthesis of 2,4,6-Triethylborazine

The synthesis of this compound specifically often involves the functionalization of a pre-existing borazine core.

A common and effective method for introducing alkyl groups onto the boron atoms of a borazine ring is through the reaction of a B-halogenated borazine with an organometallic reagent, such as a Grignard reagent. illinois.edugoogle.comdtic.mil B-trichloroborazine or its N-substituted derivatives are frequently used as the starting material. illinois.edu The reaction with an ethyl Grignard reagent, such as ethylmagnesium bromide, results in the substitution of the chlorine atoms with ethyl groups to yield the corresponding B-triethylborazine derivative. This method allows for the synthesis of symmetrically substituted B-trialkylborazines. illinois.edu

For the synthesis of this compound (where the ethyl groups are on the boron atoms and hydrogens are on the nitrogen atoms), one would typically start with B-trichloroborazine and react it with three equivalents of an ethyl Grignard reagent. dtic.mil The reaction of B-trichloro-N-trimethylborazine with Grignard reagents has been shown to smoothly produce B-alkyl derivatives, including B-triethyl-N-trimethylborazine.

Another approach involves the rhodium-catalyzed hydroboration of alkenes with N,N',N''-trialkylborazines. For example, the hydroboration of ethylene (B1197577) with N,N',N''-trimethylborazine in the presence of a rhodium catalyst can produce B,B',B''-triethyl-N,N',N''-trimethylborazine in quantitative yield. researchgate.net

Eigenschaften

CAS-Nummer |

7443-22-3 |

|---|---|

Molekularformel |

C6H18B3N3 |

Molekulargewicht |

164.7 g/mol |

IUPAC-Name |

2,4,6-triethyl-1,3,5,2,4,6-triazatriborinane |

InChI |

InChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3 |

InChI-Schlüssel |

YAYYLHRZXOZLCM-UHFFFAOYSA-N |

Kanonische SMILES |

B1(NB(NB(N1)CC)CC)CC |

Herkunft des Produkts |

United States |

Advanced Spectroscopic and Structural Characterization of 2,4,6 Triethylborazine and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone in the characterization of borazine (B1220974) derivatives, offering unparalleled insight into the molecular structure and the specific environment of each nucleus.

A thorough examination of various borazine derivatives has been conducted using ¹H, ¹¹B, ¹³C, and ¹⁴N NMR spectroscopy. znaturforsch.comresearchgate.net In B-alkyl substituted borazines, the single resonances in the ¹¹B NMR spectra are characteristic, appearing around +32.8 to +34.1 ppm. researchgate.net The ¹³C NMR signals for methylene (B1212753) carbons attached to boron are often broadened due to the quadrupolar nature of the adjacent boron nucleus. researchgate.net For instance, in B-trichloromethylsilylmethyl-N-H-borazine, the ¹³C resonance for the methylene carbon appears at 17.1 ppm. researchgate.net

The ¹H NMR spectra provide information on the protons within the molecule. For example, in B-trichloromethylsilylmethyl-N-H-borazine, the methylene and NH group protons show singlet signals at 0.62 and 4.50 ppm, respectively. researchgate.net In more complex systems like N-substituted borazines, the chemical shifts can vary significantly. researchgate.net The ¹⁴N NMR spectra of borazine derivatives show signals characteristic of the nitrogen atoms within the borazine ring, often appearing at distinct chemical shifts from any substituent nitrogen atoms. znaturforsch.com For example, in B-nitrosooxypentamethylborazine, the borazine ring nitrogens resonate at -286 ppm, while the nitrogen in the ONO group appears at -22 ppm. znaturforsch.com

Table 1: Representative NMR Chemical Shifts (δ, ppm) for Selected Borazine Derivatives

| Compound | Nucleus | Chemical Shift (ppm) | Reference |

|---|---|---|---|

| B-trichloromethylsilylmethyl-N-H-borazine | ¹³C (B-CH₂) | 17.1 | researchgate.net |

| B-trichloromethylsilylmethyl-N-H-borazine | ¹H (B-CH₂) | 0.62 | researchgate.net |

| B-trichloromethylsilylmethyl-N-H-borazine | ¹H (N-H) | 4.50 | researchgate.net |

| B-nitrosooxypentamethylborazine | ¹⁴N (Borazine Ring) | -286 | znaturforsch.com |

| B-nitrosooxypentamethylborazine | ¹⁴N (ONO group) | -22 | znaturforsch.com |

| 2,4,6-trichloroborazine (B1593890) | ¹¹B | 29.8 | ijcce.ac.ir |

| 2,4,6-trichloroborazine | ¹⁴N | -271.3 | ijcce.ac.ir |

This table is interactive. Click on the headers to sort the data.

The interaction between the proton spin and the electric quadrupole moment of the ¹⁴N nucleus (spin I=1) can lead to characteristic splitting patterns in the ¹H NMR spectrum. ijcce.ac.ir This phenomenon, known as the quadrupole effect, is highly dependent on the molecular environment and temperature. ijcce.ac.irresearchgate.net In molecules with high symmetry, such as the ammonium (B1175870) ion (NH₄⁺), a well-resolved 1:1:1 triplet can be observed for the N-H protons due to the small electric field gradient at the nitrogen nucleus. nih.gov

For borazine derivatives like 2,4,6-trichloroborazine (TCB), the ¹H NMR spectrum of the N-H protons often shows a broad peak at room temperature. ijcce.ac.ir This broadening is a result of rapid quadrupole relaxation of the ¹⁴N nucleus. ijcce.ac.ir However, as the temperature increases, molecular motions become faster, leading to a decrease in the electric field gradient at the nitrogen nucleus and a longer quadrupole relaxation time (TqN). ijcce.ac.ir This effect can result in the resolution of the expected triplet splitting for the N-H protons. ijcce.ac.ir For TCB, a clear triplet with a coupling constant ¹J(N,H) of 55 Hz was observed at 100 °C. ijcce.ac.ir This temperature-dependent behavior provides valuable information about the electronic structure and dynamics of the molecule. ijcce.ac.ir

Variable temperature (VT) NMR spectroscopy is a powerful tool for investigating the conformational dynamics of molecules. researchgate.net By studying changes in the NMR spectra as a function of temperature, it is possible to probe dynamic processes such as bond rotation and ring puckering. researchgate.netnih.gov Freezing a sample to cryogenic temperatures can result in a static, inhomogeneous distribution of conformations that were in rapid equilibrium at room temperature, leading to spectral broadening. biorxiv.orgnih.gov

In the context of borazine derivatives, VT-NMR can be used to study the rotational barriers of substituents and the conformational flexibility of the borazine ring itself. researchgate.net For example, in N-substituted borazines, changes in temperature can affect the rate of rotation around the B-N bonds, leading to observable changes in the NMR lineshapes. researchgate.net These studies provide insights into the energy barriers associated with different conformations and contribute to a more complete understanding of the molecule's potential energy surface. researchgate.netnih.gov

Elucidation of Quadrupole Effects of Nitrogen on Proton Resonance Splitting

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. biomedscidirect.comuni-siegen.de

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. biomedscidirect.comnsf.govresearchgate.net The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum shows absorption bands at frequencies characteristic of specific bonds and functional groups. libretexts.org

In borazine derivatives, FTIR is instrumental in identifying key vibrational modes. researchgate.net For instance, the antisymmetric stretching vibration of the borazine ring, νas(BN)₃, typically appears as a strong band in the region of 1462-1464 cm⁻¹. researchgate.net Other characteristic vibrations include the B-C stretching mode (νBC) around 1103-1114 cm⁻¹ and the N-H stretching mode. researchgate.netlibretexts.org The "fingerprint region" of the spectrum, typically from 600 to 1500 cm⁻¹, contains a complex pattern of absorptions that is unique to each molecule, aiding in its definitive identification. biomedscidirect.comlibretexts.org

Table 2: Characteristic FTIR Absorption Frequencies for Borazine Derivatives

| Functional Group/Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Antisymmetric Borazine Ring Stretch (νas(BN)₃) | 1462 - 1464 | researchgate.net |

| B-C Stretch (νBC) | 1103 - 1114 | researchgate.net |

| N-H Stretch | ~3400 | libretexts.org |

| Si-C Stretch (νSiC) | 772 - 794 | researchgate.net |

| SiCl₃ Asymmetric Stretch (νasSiCl₃) | 561 | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. uni-siegen.despectroscopyonline.com It is particularly useful for identifying non-polar bonds and symmetric vibrations that may be weak or absent in the FTIR spectrum. researchgate.net The resulting Raman spectrum provides information on the vibrational modes of the molecule, which can be assigned to specific atomic motions. nih.govustc.edu.cn

For borazine derivatives, Raman spectroscopy can provide detailed information about the skeletal vibrations of the borazine ring and the vibrations of the substituents. researchgate.netresearchgate.net In the case of 2,4,6-trinitrotoluene (B92697) (TNT), a related aromatic compound, Raman spectra have been used to distinguish between different polymorphs and to assign specific vibrational modes, such as the NO₂ stretching and C-CH₃ wagging modes. researchgate.netbeilstein-journals.org Similar detailed analysis of the Raman spectrum of 2,4,6-triethylborazine would allow for a comprehensive assignment of its vibrational modes, further elucidating its molecular structure and bonding. researchgate.net

Inelastic Neutron Scattering (INS) for Complete Vibrational Spectra

Inelastic Neutron Scattering (INS) is a powerful spectroscopic technique for characterizing the full range of molecular vibrations. stfc.ac.uk Unlike optical methods such as Infrared (IR) and Raman spectroscopy, which are governed by selection rules (a change in dipole moment or polarizability, respectively), INS is based on the interaction of neutrons with the atomic nuclei. nih.gov This interaction is not dependent on the symmetry of the vibrational modes, meaning that all vibrations are, in principle, active. stfc.ac.uknih.gov Consequently, INS can provide a complete vibrational spectrum, capturing modes that may be silent or weak in IR and Raman spectra. nih.gov

The process involves directing a beam of neutrons with a known energy at a sample. nist.gov When a neutron scatters inelastically, it exchanges energy with the molecule, exciting or de-exciting a vibrational mode (phonon). epj-conferences.orgarxiv.org By measuring the energy lost or gained by the scattered neutrons, a comprehensive profile of the vibrational density of states is obtained. nist.govepj-conferences.org This technique is particularly sensitive to the vibrations of hydrogen atoms due to the large incoherent scattering cross-section of the proton.

For this compound, INS would be invaluable for elucidating the complex vibrational landscape arising from both the B-N ring and the ethyl substituents. It would allow for the unambiguous assignment of:

Vibrations of the borazine ring framework.

Stretching and deformation modes of the C-H bonds in the ethyl groups.

Torsional modes of the ethyl groups relative to the borazine ring.

Low-frequency lattice vibrations in the solid state.

The comprehensive data from INS serves as a critical benchmark for validating and refining theoretical calculations of molecular force fields and dynamics. nih.gov

Mass Spectrometry Techniques

MALDI-Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique well-suited for the analysis of a wide range of molecules, providing precise molecular weight determination and enabling structural characterization through fragmentation analysis. nih.govtue.nl The method is particularly useful for obtaining the mass of the intact molecule with minimal fragmentation. nih.gov

Table 1: Predicted MALDI-TOF MS Data for this compound

| Ion Species | Description | Predicted m/z |

|---|---|---|

| [M+H]⁺ | Protonated molecular ion | 204.2 |

| [M+Na]⁺ | Sodiated molecular ion | 226.2 |

| [M-C₂H₅]⁺ | Fragment from loss of one ethyl group | 174.2 |

| [M-2(C₂H₅)]⁺ | Fragment from loss of two ethyl groups | 145.1 |

| [M-3(C₂H₅)]⁺ | Fragment from loss of three ethyl groups | 116.1 |

Note: m/z values are theoretical and based on the most abundant isotopes.

X-ray Crystallography and Structural Elucidation

Single Crystal X-ray Diffraction of Triethylborazine and its Derivatives

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. springernature.commdpi.com This technique has been successfully applied to B,B′,B″-triethylborazine, providing unambiguous elucidation of its molecular structure in the solid state. researchgate.net The method involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved. nih.gov

The structural data obtained from SCXRD, including exact bond lengths, bond angles, and torsion angles, are of high precision and accuracy. This experimental information is fundamental for understanding the molecule's geometry and intermolecular interactions, such as packing forces in the crystal lattice. rsc.org Furthermore, these experimentally determined structures serve as the ultimate benchmark for validating and refining the results of theoretical and computational chemistry models. researchgate.net

Analysis of Molecular Symmetry and Conformation in Triethylborazine

The single-crystal X-ray structure determination of B,B′,B″-triethylborazine has provided key insights into its molecular symmetry and the preferred conformation of its substituents. researchgate.net Experimental analysis reveals that the molecule possesses C₃ₕ molecular symmetry. researchgate.net This is in notable contrast to its direct carbocyclic analogue, 1,3,5-triethylbenzene, which adopts a lower Cₛ symmetry. researchgate.net

The C₃ₕ symmetry point group for this compound implies several key structural features:

A principal three-fold (C₃) axis of rotation perpendicular to the borazine ring.

A horizontal mirror plane (σₕ) that lies in the plane of the borazine ring, indicating the ring is planar.

The three ethyl groups are conformationally equivalent and arranged in a propeller-like fashion with respect to the ring.

Conformational analysis examines the different spatial arrangements a molecule can adopt due to rotation around single bonds. scribd.comlibretexts.org The specific conformation observed in the crystal structure of this compound represents a low-energy state that minimizes steric interactions between the ethyl groups while optimizing packing in the crystal lattice. libretexts.org

Table 2: Comparison of Molecular Symmetry

| Compound | Ring System | Substituents | Experimentally Determined Symmetry |

|---|---|---|---|

| B,B′,B″-triethylborazine | Borazine (B₃N₃) | Three ethyl groups on Boron | C₃ₕ researchgate.net |

Investigation of Boron-Nitrogen Bond Lengths and Angles in Substituted Borazines

The geometry of the borazine ring is sensitive to the electronic nature of its substituents. In unsubstituted borazine (B₃N₃H₆), the B-N bonds are all equivalent with a length of approximately 1.43-1.44 Å, which is intermediate between a single and a double bond. wikipedia.orglibretexts.org The ring is planar but not a perfect hexagon; the internal angle at nitrogen (B-N-B) is typically larger (≈122.9°) than the angle at boron (N-B-N) (≈117.1°). wikipedia.orgbris.ac.uk This distortion is explained by Bent's rule, which states that the more electronegative nitrogen atom concentrates more s-character in its ring orbitals, leading to a wider bond angle. core.ac.uk

Substitution on the borazine ring alters these parameters:

Bond Lengths: Electron-donating groups attached to boron atoms tend to increase the B-N bond length, while electron-withdrawing groups shorten it. core.ac.ukresearchgate.net As alkyl groups like ethyl are weakly electron-donating, a slight elongation of the B-N bonds in this compound compared to unsubstituted borazine may be expected.

Bond Angles: Electron-withdrawing substituents on boron tend to increase the N-B-N angle and decrease the B-N-B angle, making the ring more hexagonal. core.ac.ukresearchgate.net Conversely, electron-donating groups on boron are expected to have the opposite effect, potentially enhancing the angular disparity in the ring. core.ac.uk In N-substituted borazines, electron-withdrawing groups can cause the B-N bonds within the Y-N-B₂ unit to elongate. researchgate.net

These structural modifications reflect the redistribution of electron density within the B-N π-system upon substitution.

Table 3: Typical Bond Parameters in Borazine Systems

| Parameter | Unsubstituted Borazine (B₃N₃H₆) | General Effect of B-substitution |

|---|---|---|

| B-N Bond Length | ~1.43 Å wikipedia.orglibretexts.org | Lengthened by electron-donating groups; Shortened by electron-withdrawing groups. core.ac.ukresearchgate.net |

| N-B-N Bond Angle | ~117.1° wikipedia.org | Decreased by electron-donating groups; Increased by electron-withdrawing groups. core.ac.uk |

Crystal Packing and Intermolecular Interactions

The this compound molecule consists of a central, planar borazine ring (B₃N₃) substituted with three ethyl groups on the boron atoms. The planarity of the core ring, analogous to benzene (B151609), suggests that π-π stacking interactions could play a role in the crystal lattice, similar to how they influence the packing in many aromatic compounds.

Surface and Interface Characterization

This compound is a recognized single-source precursor for the chemical vapor deposition (CVD) of boron-containing thin films, such as boron carbonitride (BCN) and hexagonal boron nitride (h-BN). researchgate.netbohrium.com The characterization of its behavior at surfaces and interfaces is therefore crucial for understanding and controlling film growth. While specific studies on this compound are limited, the analytical methods employed for the parent compound, borazine (B₃N₃H₆), provide a clear blueprint for how such characterization is performed. uni-erlangen.dedpg-verhandlungen.deresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) in Surface Reaction Studies

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material. rockymountainlabs.commdpi.com In the context of this compound, XPS is invaluable for monitoring its surface reactions during the CVD process for h-BN growth on catalytic metal substrates like Rh(111) or Ni(111). uni-erlangen.deresearchgate.net

By performing temperature-programmed XPS, researchers can track the chemical evolution of the precursor on the surface. High-resolution scans of the B 1s and N 1s core levels provide detailed "fingerprints" of the chemical species present at each stage. researchgate.net Initially, at low temperatures, the spectra correspond to intact, physisorbed or chemisorbed this compound molecules. As the substrate is heated, shifts in the binding energies of the B 1s and N 1s peaks indicate the breaking of bonds and the dehydrogenation of the borazine ring. dpg-verhandlungen.deresearchgate.net Finally, at higher temperatures (e.g., above 600 K), the spectra evolve to show the characteristic binding energies for the fully formed, sp²-hybridized hexagonal boron nitride lattice. researchgate.net This allows for a detailed mechanistic understanding of the surface-mediated conversion from the molecular precursor to the 2D material.

Table 1: Representative Binding Energies for Borazine Precursors and h-BN from XPS

This table, based on data from studies of borazine on metal substrates, illustrates the type of information obtainable for borazine-type precursors.

| Core Level | Chemical State | Typical Binding Energy (eV) | Reference |

| N 1s | Molecular Borazine-like Species | ~398.0 | researchgate.net |

| Hexagonal Boron Nitride (h-BN) | ~398.0-398.2 | researchgate.net | |

| BₓNᵧOₙ Species (Oxidized) | ~398.8 | researchgate.net | |

| B 1s | Molecular Borazine-like Species | ~190.4 | researchgate.net |

| Hexagonal Boron Nitride (h-BN) | ~190.3-190.5 | researchgate.net |

Note: Exact binding energies can vary slightly depending on the substrate, charge referencing, and specific molecular environment.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Adsorption Geometry

Near-Edge X-ray Absorption Fine Structure (NEXAFS), also known as X-ray Absorption Near-Edge Spectroscopy (XANES), is a synchrotron-based technique that provides crucial information about the orientation of adsorbed molecules on a surface. units.itencyclopedia.pub The technique utilizes linearly polarized X-rays and relies on the dipole selection rules for electronic transitions from a core level to unoccupied molecular orbitals. encyclopedia.pub

For a planar molecule like this compound, the unoccupied orbitals include π* orbitals, which are oriented perpendicular to the molecular plane, and σ* orbitals, which lie within the plane of the molecule. By varying the angle of the incident polarized X-rays with respect to the surface, the intensity of the corresponding absorption peaks changes. uni-erlangen.de

Studies on the parent borazine molecule on Rh(111) demonstrate this principle effectively. When the electric field vector of the X-rays is parallel to the surface (grazing incidence), the intensity of the π* resonance is maximized, while it is minimized when the E-vector is perpendicular to the surface (normal incidence). uni-erlangen.dedpg-verhandlungen.de This strong angular dependence, or dichroism, unequivocally shows that the borazine ring adsorbs in a flat-lying geometry, parallel to the substrate surface. uni-erlangen.de This orientation is critical as it facilitates the subsequent dehydrogenation and polymerization into a high-quality, two-dimensional h-BN film. This same methodology would be applied to determine the adsorption geometry of this compound.

Table 2: Principles of NEXAFS for Determining Orientation of Planar Molecules

| Resonance Type | Orbital Orientation | Maximum Intensity Condition | Inferred Molecular Orientation |

| π | Perpendicular to molecular plane | E-vector perpendicular to molecular plane | N/A |

| σ | In the molecular plane | E-vector parallel to molecular plane | N/A |

Applying this to a surface:

| Resonance Type | Observation | Inferred Molecular Orientation on Surface |

| π | Maximum intensity at grazing incidence | Molecular plane is parallel to the surface |

| π | Maximum intensity at normal incidence | Molecular plane is perpendicular to the surface |

| π * | No angular dependence | Random molecular orientation |

Reactivity and Derivatization Pathways of 2,4,6 Triethylborazine

Functionalization of Borazine (B1220974) Core

The borazine ring, while an inorganic analogue of benzene (B151609), exhibits distinct reactivity patterns due to the polar B-N bonds. chimia.ch This polarity allows for a range of functionalization reactions that are not typical for benzene, providing pathways to novel materials. The modification of the borazine core can be achieved through several key synthetic strategies, including nucleophilic and electrophilic substitutions, metal-catalyzed cross-coupling, and rearrangement processes like photocyclization and thermal dehydrogenation. These methods enable the precise grafting of various functional groups onto the borazine scaffold.

Nucleophilic Addition and Substitution Reactions

The boron centers in the borazine ring are electrophilic and thus susceptible to attack by nucleophiles. This reactivity is commonly exploited for the synthesis of functionalized borazine derivatives. Nucleophilic substitution reactions are particularly facile at boron-halogen positions, allowing for the systematic modification of the molecular framework under mild conditions.

While 2,4,6-triethylborazine itself does not have leaving groups on the boron atoms for direct substitution, it can be converted into a reactive intermediate. For instance, B-haloborazines can be prepared and subsequently reacted with a variety of nucleophiles such as organometallic reagents, amines, or azides. A related approach involves the reaction of B-trichloroborazine with organolithium or Grignard reagents to introduce alkyl or aryl groups.

Another key strategy involves the deprotonation of the N-H bonds to form an N-lithiated borazine. For example, N-lithio-2,4,6-trimethylborazine, a close analogue of the ethyl derivative, readily reacts with organoboron halides. researchgate.net This N-centered nucleophile can attack electrophilic boron centers, leading to the formation of B-N linked borazinyl structures. researchgate.net This pathway demonstrates how the nitrogen atoms can also serve as sites for nucleophilic functionalization after activation.

Electrophilic Substitution Reactions

Electrophilic substitution reactions on borazines are less common than for benzene but can occur under specific conditions. The functional group (-NH) associated with the borazine ring is generally considered electron-donating, which would theoretically direct electrophiles to the ortho and para positions (the boron atoms). byjus.com However, the borazine ring is less aromatic and more reactive than benzene, and reactions often proceed via addition-elimination mechanisms rather than direct substitution.

In acidic media, the nitrogen atoms can be protonated, forming a borazinium ion. This process increases the electrophilicity of the ring, but can also lead to ring decomposition. byjus.com For aniline, a related aromatic amine, nitration in a strong acidic medium leads to the formation of a meta-directing anilinium ion, resulting in a significant amount of the meta-substituted product alongside the expected ortho and para isomers. byjus.commasterorganicchemistry.com A similar effect could be anticipated for borazines, where protonation would deactivate the ring towards electrophilic attack. The choice of reagents and conditions is critical to achieve selective substitution without degrading the borazine core. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions have become a powerful tool for C-C and C-heteroatom bond formation in organic synthesis, and these methods have been successfully adapted for the functionalization of borazines and other boron-containing compounds. rsc.orgnih.gov These reactions typically involve a palladium catalyst and the coupling of a halogenated (or triflated) borazine with an organoboron, organotin, or organozinc reagent. umons.ac.beacs.org

This strategy allows for the precise installation of aryl, heteroaryl, or alkenyl groups onto the borazine core. umons.ac.be For example, a Pd-catalyzed Suzuki cross-coupling has been used to prepare photoswitchable azo-borazine derivatives from a tris-triflate borazine precursor. umons.ac.be While these examples often start with B-aryl or B-halo borazines, the methodology is adaptable. researchgate.net this compound could be halogenated at the boron positions to create the necessary electrophilic coupling partner for subsequent cross-coupling reactions, opening pathways to complex, multi-component systems. nih.gov

Table 1: Examples of Metal-Catalyzed Cross-Coupling Reactions for Borazine Functionalization

| Reaction Type | Catalyst/Reagents | Substrate Type | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Pd₂(dba)₃, t-Bu₂MeP·HBF₄, K₂CO₃ | 2-(Chloromethyl)-2,1-borazaronaphthalene, K(hetero)aryltrifluoroborates | 2-(Arylmethyl)-2,1-borazaronaphthalenes | acs.org |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | Tris-triflate borazine, Organoboron azobenzene | Azo-borazine derivative | umons.ac.be |

| General Cross-Coupling | Metal Catalyst (e.g., Pd) | Halogenated boron clusters, Nucleophilic substrates | Functionalized boron clusters | rsc.orgnih.gov |

Photocyclization and Thermal Dehydrogenation Processes

Photocyclization and thermal dehydrogenation offer pathways for creating larger, fused-ring systems from borazine precursors or for synthesizing the borazine ring itself. Thermal dehydrogenation is a common method for forming the borazine core, often starting from amine-borane adducts. researchgate.netresearchgate.net For instance, the catalytic dehydrogenation of primary amine-borane adducts like MeNH₂·BH₃ at elevated temperatures yields the corresponding N-alkylborazine. researchgate.net A similar process could be envisioned for modifying existing borazines, potentially leading to polymerization or the formation of polyborazylene materials. researchgate.net Dehydrogenation is a chemical reaction involving the removal of hydrogen, often to convert saturated compounds to unsaturated ones. wikipedia.org

Photocyclization is a powerful photochemical reaction used to construct polycyclic aromatic compounds. nih.gov This reaction has been applied to styrylthiophenes and other stilbene-like molecules to generate helicenes and phenanthrenes. nih.govresearchgate.net In the context of borazines, a precursor containing both a borazine ring and a photosensitive group (like a styryl moiety) could undergo intramolecular cyclization upon irradiation to form complex, nitrogen- and boron-containing polycyclic aromatic hydrocarbons. mdpi.com This method provides a route to extend the π-system of the borazine core, significantly altering its electronic and photophysical properties.

Adduct Formation and Lewis Acidity

The electron-deficient boron atoms and electron-rich nitrogen atoms in the borazine ring impart both Lewis acidic and Lewis basic character to the molecule. This duality allows this compound to form adducts with a variety of Lewis acids and bases.

Interactions with Metal Halides (e.g., Aluminium and Gallium Trihalides)

This compound is expected to react with strong Lewis acids like aluminum and gallium trihalides. These metal halides typically form adducts by coordinating to the Lewis basic nitrogen atoms of the borazine ring. researchgate.net

Interaction with Aluminium Halides: Aluminum trihalides (AlX₃) are potent Lewis acids that readily form stable dimers (Al₂X₆) and complexes with Lewis bases. wikipedia.org The reaction of N-lithiated 2,4,6-trimethylborazine with aluminum halides has been shown to produce borazinyl-aluminum compounds. researchgate.net For the neutral this compound, the interaction would likely involve the donation of the lone pair of electrons from one or more nitrogen atoms to the aluminum center, forming a stable adduct. Depending on the stoichiometry, this could lead to simple 1:1 adducts or more complex bridged structures. goettingen-research-online.de

Interaction with Gallium Trihalides: Gallium trihalides (GaX₃) are also strong Lewis acids, existing as dimers (Ga₂X₆) in most phases, and are known to form stable adducts. wikipedia.orgwikipedia.org The reaction between this compound and a gallium trihalide, such as GaCl₃, would proceed similarly to the aluminum case. The nitrogen atoms of the borazine ring would act as Lewis bases, coordinating to the gallium center to form an adduct. nih.gov The formation of such adducts can significantly alter the electronic properties and reactivity of the borazine ring.

Table 2: Summary of Adduct Formation with Metal Halides

| Borazine Derivative | Metal Halide | Expected Interaction | Product Type | Reference |

|---|---|---|---|---|

| N-Lithio-2,4,6-trimethylborazine | AlCl₃ | Reaction at N-Li site | Borazinyl-aluminum compound | researchgate.net |

| This compound (neutral) | AlCl₃ | Lewis acid-base interaction at Nitrogen | N-Alane adduct | researchgate.netwikipedia.org |

| This compound (neutral) | GaCl₃ | Lewis acid-base interaction at Nitrogen | N-Gallane adduct | wikipedia.orgwikipedia.org |

Characterization of Borazine-Metal Adducts

The interaction of borazine derivatives with metals can lead to the formation of adducts, which have been a subject of study to understand the electronic and structural properties of the borazine ring. While specific studies focusing solely on this compound-metal adducts are not extensively detailed in the provided results, the characterization of adducts involving similar borazine systems, such as N-substituted and B-substituted borazines, provides valuable insights.

The characterization of these adducts often involves a combination of spectroscopic and crystallographic techniques. For instance, in the study of N-lithio-2,4,6-trimethylborazine with aluminum and titanium halides, the resulting metal adducts were characterized by X-ray structure analysis. researchgate.net This analysis revealed distortions in the borazine ring upon substitution, including the elongation of B-N bonds within the YNB₂ units (where Y is the metal-containing group). researchgate.net Conversely, N-lithiation was found to shorten these bonds. researchgate.net Such structural changes are also reflected in the bond angles of the borazine ring. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool. ¹¹B NMR is particularly useful for observing changes in the chemical environment of the boron atoms upon adduct formation. researchgate.net For example, in the reactions of N-lithio-2,4,6-trimethylborazine, ¹¹B NMR was used to monitor Me/X (X = Cl, Br) exchange. researchgate.net

The table below summarizes characterization data for related borazine-metal adducts, illustrating the typical analytical approaches used.

| Compound/Adduct Type | Characterization Method | Key Findings |

| N-(2,4,6-Trimethylborazinyl)-aluminum and -titanium compounds | X-ray Structure Analysis, NMR Spectroscopy | Distortion of the borazine ring, changes in B-N bond lengths and angles upon metal substitution. researchgate.net |

| Phosphinine-borane adducts | Low-temperature NMR Spectroscopy, High-resolution Mass Spectrometry, Crystallographic Characterization | Equilibrium between starting materials and adducts; structural confirmation of the adduct. cardiff.ac.uk |

| Cisplatin-RNA adducts | Primer Extension Analysis | Identification of specific binding sites of the metal complex on the biomolecule. nih.gov |

These examples underscore the importance of multi-technique characterization to fully understand the nature of borazine-metal interactions.

Susceptibility to Ring Modifications

The hydrolytic stability of borazine derivatives is a significant factor in their synthesis, storage, and application. Generally, borazines are susceptible to hydrolysis, which can lead to the cleavage of the B-N bonds and decomposition of the ring structure. The rate and extent of hydrolysis are influenced by factors such as the nature of the substituents on the boron and nitrogen atoms, pH, and temperature. eastman.comnih.gov

Studies on other organic compounds have shown that steric hindrance around the reactive sites can significantly decrease the rate of hydrolysis. nih.gov This principle may also apply to bulky alkylborazines. Research on waterborne polyester (B1180765) resins has demonstrated that the choice of monomers, which influences steric and electronic factors, plays a crucial role in controlling the rate of ester hydrolysis. eastman.com Similarly, in a study of hydrazones and oximes, structural modifications were shown to alter hydrolytic stability by orders of magnitude. nih.gov

The table below presents findings from studies on the hydrolytic stability of various compounds, which can provide a comparative context for understanding the potential behavior of alkylborazines.

| Compound Class | Key Factors Influencing Hydrolytic Stability | Experimental Observations |

| Waterborne Polyester Resins | Storage temperature, pH, degree of neutralization, hydrophobicity, steric factors. eastman.com | Monomer selection significantly impacts hydrolytic stability of ester linkages. eastman.com |

| Hydrazones and Oximes | Structure of the adduct. nih.gov | Rate constants for hydrolysis can differ by nearly 1000-fold depending on the structure. nih.gov |

| N-methyl-2,6-dimesityl-4,4'-pyrylogen bis-tetrafluoroborate | Steric shielding of the reactive pyrylium (B1242799) ring. nih.gov | Sterically shielded compound showed a substantially decreased rate of reaction with water. nih.gov |

These findings suggest that the hydrolytic stability of this compound is likely a complex interplay of electronic and steric effects imparted by the ethyl substituents.

The reaction of borazines with organoboron halides and organolithium reagents represents key pathways for further derivatization.

Reactions with Organoboron Halides: The reaction of N-lithiated borazines with organoboron halides can lead to the formation of new B-N bonds, creating borazinyl-substituted organoboranes. researchgate.net For example, N-lithio-2,4,6-trimethylborazine reacts with organoboron halides, though this can be accompanied by methyl/halogen exchange. researchgate.net The reaction of borazine itself with boron halides can also occur. acs.org The cleavage of silicon-nitrogen bonds by haloboranes is another established method for forming B-N bonds, although it is not always a selective process and can lead to other bond cleavages. dtic.mil

Reactions with Organolithium Reagents: Organolithium reagents are strong bases and nucleophiles that can react with borazines in several ways. mt.comlibretexts.org They can deprotonate N-H bonds in N-unsubstituted or partially substituted borazines to form lithiated species, which are valuable intermediates for further functionalization. researchgate.net For instance, the reaction of 2,4,6-trimethylborazine with a lithium reagent produces N-lithio-2,4,6-trimethylborazine. researchgate.net

These lithiated borazines can then react with various electrophiles. Organolithium reagents can also act as nucleophiles, potentially attacking the boron atoms in the borazine ring, especially in B-haloborazines, to form new B-C bonds. The reactivity of organolithium reagents is influenced by the specific alkyl or aryl group and the solvent used. osi.lv

The following table summarizes the types of reactions that can occur between borazines and these reagents.

| Reagent Type | Borazine Substrate | Reaction Type | Product(s) |

| Organoboron Halides | N-lithiated borazines | Substitution, Halogen Exchange | Borazinyl-substituted organoboranes, Halogenated borazines researchgate.net |

| Organolithium Reagents | N-H containing borazines | Deprotonation (Lithiation) | N-lithiated borazines researchgate.net |

| Organolithium Reagents | B-haloborazines | Nucleophilic Substitution | B-alkyl or B-aryl borazines |

These reactions highlight the versatility of borazines as platforms for synthesizing more complex boron-nitrogen containing structures.

Theoretical and Computational Investigations on 2,4,6 Triethylborazine

Electronic Structure and Aromaticity Debates

Borazine (B1220974) (B₃N₃H₆), an inorganic analogue of benzene (B151609), has long been at the center of chemical debate regarding its aromaticity. While isoelectronic and isostructural with benzene, the significant difference in electronegativity between boron and nitrogen atoms leads to a more complex electronic landscape. Computational and theoretical studies have been instrumental in probing the nuanced electronic structure of borazine and its derivatives, including 2,4,6-Triethylborazine.

The defining feature of aromatic compounds is the delocalization of π-electrons across a cyclic structure, leading to enhanced stability. pressbooks.pub In benzene, the six p-orbitals of the carbon atoms overlap to form a continuous, delocalized π-system. pressbooks.pubwikipedia.org In borazine, a similar system of six π-electrons exists, but the electrons are not evenly distributed. The π-bonding orbitals are polarized towards the more electronegative nitrogen atoms, while the π*-antibonding orbitals are polarized towards the electropositive boron atoms. rsc.org This inherent polarization weakens the π-electron delocalization compared to benzene, leading to descriptions of borazine as weakly aromatic or even nonaromatic. rsc.orgrsc.org

The overlap of p-orbitals across adjacent sigma bonds creates a conjugated system, allowing for the delocalization of π-electrons over a group of atoms rather than being confined to a single bond or atom. wikipedia.org In borazines, this delocalization is affected by the nature of the substituents on the ring. researchgate.net The introduction of ethyl groups at the boron positions in this compound influences the electronic environment. Ethyl groups are generally considered weak electron-donating groups through an inductive effect. This can lead to a decrease in the aromatic character of the borazine ring due to electronic interactions that interfere with the delocalization of π-electrons within the ring itself. mdpi.com

The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter in quantum chemistry. ossila.com This "HOMO-LUMO gap" provides insight into a molecule's chemical reactivity, kinetic stability, and optoelectronic properties. irjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests higher reactivity and is often associated with materials that absorb light at longer wavelengths. nih.govresearchgate.net

In borazine and its derivatives, theoretical calculations show a relatively large energy difference between the HOMO and LUMO orbitals, indicating significant stability. nih.govresearchgate.net For substituted borazines, the HOMO-LUMO gap is sensitive to the nature of the substituent. Donor-acceptor type molecules, for example, are specifically designed to tune this gap for applications in electroluminescent and nonlinear optical materials. nankai.edu.cn

Studies on B-trisubstituted borazines, such as B-trimethylborazine (a close analogue to this compound), show that these compounds possess large HOMO-LUMO energy gaps. nih.govresearchgate.net This reflects the chemical stability of the molecule. irjweb.com The substitution on the borazine ring can cause a bathochromic effect (a shift to longer wavelengths) in the molecule's absorption spectrum, which is inversely related to the energy gap. nih.gov The analysis of HOMO and LUMO energy levels is crucial for designing novel materials for organic optoelectronics. researchgate.netnih.gov

| Compound | Calculation Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| B-trimethylborazine | DFT/B3LYP/6-311G(d,p) | -7.32 | 1.11 | 8.43 | nih.govresearchgate.net |

| Borazine | DFT/B3LYP/6-311G(d,p) | -7.65 | 1.69 | 9.34 | nih.govresearchgate.net |

Note: Data for B-trimethylborazine is used as a proxy for this compound due to the similar electronic nature of methyl and ethyl substituents.

To quantify the elusive property of aromaticity, several computational methods have been developed. Among the most popular are Nucleus-Independent Chemical Shift (NICS) and the topological analysis of the Electron Localization Function (ELF).

NICS is a magnetic criterion for aromaticity. github.io It is calculated by placing a "ghost" atom (a probe with no nucleus or electrons) at a specific point, typically the center of a ring (NICS(0)) or at a certain distance above the ring plane (e.g., NICS(1.0)). github.ioscielo.org.mxnih.gov A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value indicates a paratropic current, characteristic of antiaromaticity. github.io Studies on substituted borazines show that the NICS value is a sensitive indicator of changes in aromatic character. For B-trimethylborazine, the NICS value is less negative than that of unsubstituted borazine, suggesting a reduction in aromaticity upon alkyl substitution at the boron atoms. nih.govresearchgate.net

| Compound | Calculation Method | NICS(0) (ppm) | NICS(1) (ppm) | Reference |

|---|---|---|---|---|

| Borazine | DFT/B3LYP/6-311++G(d,p) | -4.1 | -8.6 | nih.govresearchgate.net |

| B-trimethylborazine | DFT/B3LYP/6-311++G(d,p) | -2.5 | -6.4 | nih.govresearchgate.net |

Note: NICS values are a measure of the magnetic shielding at the center of the ring. More negative values indicate stronger aromatic character.

The Electron Localization Function (ELF) provides a method for mapping electron pair probability in a molecule, offering a visual and intuitive picture of chemical bonding. wikipedia.orgresearchgate.net ELF values range from 0 to 1. An ELF value close to 1 corresponds to a high degree of electron localization, typical of covalent bonds and lone pairs, while lower values indicate delocalized electrons. researchgate.nettaylorandfrancis.com In aromatic systems, ELF analysis can visualize the delocalized π-electron system. For substituted benzenes, ELF analysis has been used to correlate the bifurcation of localization domains with the orienting effects of substituents in electrophilic substitutions. researchgate.net For borazines, ELF studies help to visualize the charge separation between the boron and nitrogen atoms and how substituents modulate the electron distribution within the ring. jussieu.frjussieu.fr

The aromaticity of the borazine ring is significantly more sensitive to substituent effects than its organic counterpart, benzene. rsc.org The choice of substituent and its position on the ring (either on a boron or a nitrogen atom) can either enhance or diminish the aromatic character.

Theoretical studies have consistently shown that substituting hydrogen atoms on the boron atoms with alkyl groups, such as methyl or ethyl, reduces the aromaticity of the borazine molecule. mdpi.comnih.govresearchgate.net This effect is attributed to strong exocyclic donations from the substituent into the π* orbitals of the B-N bonds, which disrupts the cyclic delocalization of the π-electrons within the ring. mdpi.com In contrast, grafting electron-donating groups onto the nitrogen atoms tends to enhance the aromatic character. mdpi.com Therefore, for this compound, where the ethyl groups are attached to the boron atoms, a decrease in aromaticity compared to unsubstituted borazine is expected.

Nucleus-Independent Chemical Shift (NICS) and Electron Localization Function (ELF) Studies

Conformational Analysis and Molecular Dynamics

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule (rotamers or conformers) and their relative energies. lumenlearning.com This analysis is crucial for understanding molecular stability, reactivity, and the interactions between different parts of a molecule. lumenlearning.comresearchgate.net For a molecule like this compound, the orientation of the ethyl groups relative to the borazine ring is a key conformational feature.

While steric hindrance is a well-known factor governing molecular conformation, more subtle electronic effects like hyperconjugation also play a significant role. researchgate.net Hyperconjugation is the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital or a π-orbital. This interaction stabilizes the molecule and can influence bond lengths and conformational preferences. researchgate.netnih.gov

In this compound, the ethyl groups attached to the boron atoms can adopt various conformations. The stability of these conformations is influenced by hyperconjugative interactions. Specifically, there can be stabilizing interactions between the σ-electrons of the C-H and C-C bonds of the ethyl groups and the empty p-orbitals of the adjacent boron atoms. These interactions are a driving force in determining the preferred rotational arrangement of the ethyl groups. Computational studies on related systems, such as alkyl-substituted heterocyclohexanes, have shown that hyperconjugative interactions can be a determining factor in conformational energies, sometimes overriding traditional steric repulsion models. researchgate.netwayne.edu The balance between these stabilizing hyperconjugative effects and destabilizing steric repulsions dictates the final, most stable geometry of the this compound molecule.

Ab Initio and Density Functional Theory (DFT) Calculations for Structural Optimization

In the context of borazine derivatives, DFT calculations, often employing hybrid functionals such as B3LYP, have been successfully used to optimize molecular geometries. conicet.gov.arscifiniti.com For instance, a study on a related borazine derivative demonstrated that geometry optimizations performed at the DFT level with a 6-31G(d,p) basis set provided results that were in good agreement with experimental X-ray diffraction data. conicet.gov.ar While specific computational studies detailing the structural optimization of this compound are not widely available in the provided search results, the methodologies applied to similar molecules offer a clear framework for how such an investigation would be conducted.

The process of structural optimization involves finding the minimum energy conformation of the molecule on its potential energy surface. This is achieved by systematically adjusting the atomic coordinates until the forces on each atom are close to zero. scifiniti.comaps.org For this compound, this would involve optimizing the geometry of the borazine ring and the attached ethyl groups.

The following table presents a hypothetical set of optimized geometrical parameters for this compound, based on typical values observed in computationally studied borazine derivatives.

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-31G*) |

| Bond Length | B-N | 1.43 Å |

| Bond Length | B-C | 1.58 Å |

| Bond Length | C-C | 1.54 Å |

| Bond Length | N-C | - |

| Bond Length | C-H | 1.09 Å |

| Bond Angle | N-B-N | 118.5° |

| Bond Angle | B-N-B | 121.5° |

| Bond Angle | N-B-C | 120.8° |

| Bond Angle | B-C-C | 110.5° |

| This table is illustrative and based on general values for similar compounds, as specific data for this compound was not found in the search results. |

Natural Bond Orbital (NBO) analysis is another valuable tool often used in conjunction with DFT calculations to understand the electronic structure, including hybridization and charge distribution within the molecule. conicet.gov.ar

Vibrational Spectra Calculations and Normal Coordinate Analysis

Computational methods are instrumental in the interpretation of experimental vibrational spectra (Infrared and Raman). nih.gov By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated that aids in the assignment of experimental bands to specific vibrational modes of the molecule. nih.govekb.eg

Normal coordinate analysis, based on Wilson's FG matrix method, is a fundamental technique used to analyze molecular vibrations. This analysis allows for the determination of the potential energy distribution (PED), which describes the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration.

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-311+G(**)) would be employed to compute the Hessian matrix (the matrix of second derivatives of the energy with respect to atomic displacements). scifiniti.comnih.gov From the Hessian matrix, the vibrational frequencies and normal modes can be determined. tu-braunschweig.de It is common practice to scale the calculated frequencies with empirical factors to better match experimental data, accounting for anharmonicity and other limitations of the theoretical model. nih.gov

The following table provides a hypothetical assignment of some key vibrational frequencies for this compound based on calculations for similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Description |

| B-N stretching | ~1450 | In-plane stretching of the borazine ring |

| C-H stretching (CH₃) | ~2980 | Asymmetric stretching of methyl group C-H bonds |

| C-H stretching (CH₂) | ~2940 | Asymmetric stretching of methylene (B1212753) group C-H bonds |

| CH₂ scissoring | ~1460 | Bending motion of the methylene group |

| Ring breathing | ~950 | Symmetric in-plane expansion/contraction of the borazine ring |

| This table is illustrative, as specific vibrational analysis data for this compound was not found in the search results. |

The analysis of vibrational spectra, supported by normal coordinate analysis, is crucial for understanding the force fields and bonding characteristics within the molecule. nist.govumich.edu

Reaction Mechanism Studies

Computational Modeling of Synthetic Pathways for Borazine Derivatives

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including the synthesis of borazine and its derivatives. Theoretical modeling can be used to explore various reaction pathways, identify transition states, and calculate activation energies, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Several synthetic strategies for the borazine core have been identified, including the hexamerization of an amine precursor and a borane (B79455), or the trimerization of a pre-formed imino- or aminoborane (B14716983) derivative. cardiff.ac.ukcardiff.ac.uk Computational studies, often using DFT, can model these complex reactions. For example, research on the formation of the parent borazine (H₃B₃N₃H₃) from diborane (B8814927) and ammonia (B1221849) has computationally explored multiple reaction pathways to determine the most energetically favorable route. researchgate.net

While specific computational modeling of the synthesis of this compound was not detailed in the provided search results, the general approaches are applicable. The synthesis of B-trialkylborazines typically involves the reaction of a boron trihalide with an alkylammonium halide, followed by reduction. A computational study of this process would involve:

Reactant and Product Optimization: Calculating the optimized geometries and energies of the reactants (e.g., boron trichloride (B1173362), ethylamine) and the final product (this compound).

Intermediate and Transition State Searching: Identifying potential intermediates and the transition states that connect them along the reaction coordinate.

Such studies provide a detailed, step-by-step understanding of the reaction mechanism, which can be used to optimize reaction conditions and improve yields.

Polymerization and Material Precursor Applications of 2,4,6 Triethylborazine

Polymerization Pathways

The borazine (B1220974) ring, often referred to as "inorganic benzene (B151609)," can undergo various polymerization reactions to form linear, branched, or cross-linked polymers. These polymers are of great interest as preceramic materials, which upon pyrolysis, can be converted into high-purity inorganic ceramics.

The self-condensation of borazine and its derivatives is a fundamental pathway to forming polyborazylene structures. This process typically involves the elimination of small molecules, such as hydrogen or hydrocarbons, leading to the formation of new B-N or B-B linkages between borazine rings. For instance, the parent compound, borazine (B₃N₃H₆), undergoes self-condensation under vacuum at elevated temperatures (around 70°C) to yield a solid polyborazylene. nih.gov This polymer consists of a branched-chain or partially cross-linked structure and serves as an excellent precursor to boron nitride. nih.gov

While specific studies focusing solely on the self-condensation of 2,4,6-triethylborazine are not extensively detailed in the provided literature, the general mechanism for B-substituted borazines involves the cleavage of B-C or C-H bonds on the substituent groups at high temperatures, leading to cross-linking between the borazine units. The ethyl groups in this compound can participate in such condensation reactions, eliminating ethane (B1197151) or ethylene (B1197577) to form a more complex, cross-linked preceramic polymer network.

Thermal treatment is a common method to induce polymerization and cross-linking in borazine-based precursors. When subjected to heat, this compound and related derivatives can form insoluble, infusible solids, which are essential intermediates for ceramic synthesis. The thermal behavior of borazine derivatives is a key area of study, as it dictates the polymer-to-ceramic conversion process. researchgate.netjmst.org

For example, borazine derivatives functionalized with reactive groups like vinyl or ethynyl (B1212043) moieties readily undergo thermal cross-linking. researchgate.net In the case of N-triethylborazine, it has been used as a single-source precursor in plasma-enhanced chemical vapor deposition (PECVD) to create boron carbon nitride (BCN) films. researchgate.net The thermal decomposition and polymerization of the precursor in the plasma environment lead to the formation of a solid film. The properties of these films, such as microhardness and Young's modulus, are influenced by the synthesis temperature, as shown in the table below. researchgate.net

Table 1: Mechanical Properties of BCN Films Derived from N-Triethylborazine at Various Temperatures

| Deposition Temperature (°C) | Microhardness (GPa) | Young's Modulus (GPa) | Elastic Recovery (%) |

|---|---|---|---|

| 200 | 24 - 28 | 220 - 247 | 70 - 74 |

| 300 | 24 - 28 | 220 - 247 | 70 - 74 |

| 400 | 24 - 28 | 220 - 247 | 70 - 74 |

Data sourced from research on PECVD of N-triethylborazine and hydrogen mixtures. researchgate.net

The pyrolysis of these preceramic polymers under an inert atmosphere, such as nitrogen or argon, at temperatures between 1000°C and 2000°C, results in the formation of ceramic materials. google.com The ceramic yield and the final composition (e.g., BN, BCN) can be controlled by the structure of the initial borazine precursor and the pyrolysis conditions. researchgate.net

Photo-induced polymerization offers an alternative to thermal methods, allowing for polymerization to occur at ambient temperatures and with greater control over the process. mdpi.com This technique is particularly effective for borazine derivatives that have been functionalized with photopolymerizable groups, such as acrylates. mdpi.comnih.govresearchgate.net

In a typical process, a borazine core is synthetically modified to include acrylate (B77674) functionalities. mdpi.com Upon exposure to ultraviolet (UV) light, these acrylate groups undergo rapid polymerization via a free-radical mechanism, transforming the monomeric liquid or soluble precursor into a solid polymer network. mdpi.comresearchgate.net Research has shown that the double-bond conversion in such systems can reach a maximum within seconds of UV exposure. mdpi.comnih.gov For instance, a B,B′,B′′-(dimethyl)ethyl-acrylate-silyloxyethyl-borazine derivative demonstrated significant activity, with maximum double-bond conversion achieved in just 40 seconds. mdpi.comnih.gov This rapid curing is advantageous for applications such as coatings and microfabrication. While this method has been demonstrated for acrylate-functionalized borazines, its direct application to unmodified this compound would require the introduction of photosensitive groups.

Introducing unsaturated functional groups like ethynyl (alkyne) or vinyl (alkene) moieties onto the borazine ring is a powerful strategy for creating highly processable preceramic polymers. These functional groups can undergo a variety of polymerization reactions, including thermal polymerization, hydrosilylation, and cycloaddition reactions. researchgate.netipme.ru

For example, B,B',B''-triethynyl-N,N',N''-trimethyl-borazine can be polymerized with a silicon compound like 1,3,5,7-tetramethylcyclosiloxane via hydrosilylation, using a platinum catalyst to create a borazine-siloxane hybrid polymer. ipme.ru This reaction is sensitive and can lead to gelation, but by controlling the reaction endpoint, uniform thin films can be produced by spin-coating. ipme.ru

Similarly, borazine derivatives with vinyl groups can be polymerized through free-radical, cationic, or anionic pathways. google.comresearchgate.net These reactions often lead to cross-linked polymers that serve as precursors to BCN-type ceramics, with yields ranging from 50% to 70%. google.com The Diels-Alder [4+2] cycloaddition is another sophisticated method used for the polymerization of B-ethynyl functionalized borazines with biscyclopentadienone derivatives, resulting in unique BN-doped polyphenylenic materials that can form organogels. acs.org

Table 2: Polymerization Methods for Functionalized Borazines

| Functional Group | Polymerization Method | Catalyst/Initiator | Resulting Polymer/Material | Reference |

|---|---|---|---|---|

| Ethynyl | Hydrosilylation | Platinum-divinyltetramethyl-disiloxane | Borazine-siloxane hybrid polymer | ipme.ru |

| Ethynyl | [4+2] Cycloaddition | Thermal | BN-doped polyphenylenic organogel | acs.org |

| Vinyl | Free Radical | Peroxide | Cross-linked poly(vinylborazine) | researchgate.net |

| Allylamino/Ethynylanilino | Thermal Polymerization | Heat | Cross-linked preceramic polymer | researchgate.netjmst.org |

Precursors for Advanced Inorganic Materials

The primary application of borazine polymers is in the formation of advanced non-oxide ceramics through the Polymer-Derived Ceramics (PDCs) route. nih.govrsc.org This bottom-up approach allows for the creation of ceramic materials with tailored compositions and complex shapes.

This compound and its derivatives are valuable precursors for the synthesis of boron nitride (BN), a material with properties analogous to carbon but with a wide bandgap, making it an excellent electrical insulator with high thermal conductivity and chemical stability. rsc.org The use of single-source precursors like borazines ensures a stoichiometric B:N ratio in the final ceramic product. nih.govrsc.org

The pyrolysis of polyborazylene, derived from the polymerization of borazine precursors, under ammonia (B1221849) or inert atmospheres at high temperatures (900–1450°C) yields hexagonal boron nitride (h-BN) with high ceramic yields (84%–93%). nih.gov The specific precursor chemistry influences the form of the resulting BN.

BN Thin Films: Borazine derivatives are used to create BN thin films via methods like Chemical Vapor Deposition (CVD) and spin-coating. scribd.comnih.gov For example, N-triethylborazine has been employed in PECVD to deposit BCN thin films. researchgate.net Other approaches use different borazine precursors for creating pure BN films, which are sought after for applications in electronics as dielectric layers and protective coatings. mdpi.comnih.govmdpi.com

BN Nanosheets: Functionalized BN nanosheets (BNNSs) can be produced through methods like liquid-phase exfoliation of bulk h-BN, but precursor-based synthesis offers a bottom-up alternative. kashanu.ac.irnih.gov The pyrolysis of specifically designed borazine-based polymers can lead to the formation of these 2D materials.

BN Nanotubes: Boron nitride nanotubes (BNNTs) are structurally similar to carbon nanotubes but have distinct electronic properties. nih.gov Catalytic CVD is a common method for their synthesis, where a borazine precursor is passed over metal catalyst nanoparticles at high temperatures. nih.govmdpi.com While many studies use the parent borazine (B₃N₃H₆), the fundamental process involves the decomposition of the borazine molecule on the catalyst surface and the subsequent growth of the nanotube structure. nih.govbeilstein-journals.org The use of substituted borazines like this compound could potentially influence the growth process and the properties of the resulting BNNTs.

An in-depth look at the role of this compound as a precursor in the synthesis of advanced materials reveals its significance in the development of boron nitride-based films, fibers, and various composite ceramics. This article explores the specific applications of this chemical compound in creating high-performance materials through various chemical processes.

1

This compound serves as a key molecular building block in the fabrication of advanced ceramic materials. Its unique chemical structure, featuring a ring of alternating boron and nitrogen atoms with ethyl groups attached to the nitrogen atoms, makes it a suitable precursor for materials rich in boron and nitrogen.

1 Formation of BN Films and Coatings via Chemical Vapor Deposition (CVD)

Chemical Vapor Deposition (CVD) is a widely utilized technique for producing thin films and coatings with high purity and uniformity. In this process, volatile precursor compounds are introduced into a reaction chamber where they decompose and react on a heated substrate to form a solid film. This compound, along with other organoboron compounds like borazine and trimethylborazine, is employed as a precursor in CVD processes to create boron-containing materials such as boron nitride (BN), boron carbide, and boron carbonitride films. bohrium.com The use of organoboron compounds like triethylborazine is advantageous as they are generally less toxic and flammable compared to boron hydrides. bohrium.com

In hot filament assisted CVD (HFCVD), for instance, precursors like Triethylborazine can be decomposed to deposit layers containing boron, carbon, and nitrogen. edp-open.org The composition and structure of the resulting films are highly dependent on the deposition parameters, such as filament temperature and the presence of additional reactive gases like ammonia to control the nitrogen content. edp-open.org Plasma-enhanced CVD (PECVD) is another method where precursors containing B-N bonds, including 1,3,5-triethylborazine, are used to deposit B-C-N films at lower temperatures, which is crucial for applications in electronics. diva-portal.orgrsc.orgresearchgate.net

Key Deposition Parameters and Resulting Film Properties:

| Precursor System | Deposition Method | Key Parameters | Resulting Film/Coating |

| This compound | Hot Filament CVD | Filament Temperature, Substrate Temperature | B, C, and N containing layers |

| Tris(dimethylamino)borane (TDMAB) + Ammonia | Hot Filament CVD | Filament Temperature (varied) | Amorphous BN at lower temperatures, hexagonal BN at higher temperatures edp-open.org |

| 1,3,5-Triethylborazine (N-TEBA) | Plasma CVD | Plasma Power, Gas Flow, N/Ar ratio | B-C-N films with up to 43 at% nitrogen diva-portal.orgrsc.org |

| Triethylboron (TEB) + Argon-Nitrogen Plasma | Plasma CVD | Plasma Power, Gas Flow, N/Ar ratio | B-C-N films with B/N ratio of 0.9–1.3 and low density rsc.org |

2 BN Fibers and Nanostructures

Beyond films, this compound and related borazine derivatives are pivotal in the synthesis of one-dimensional boron nitride nanostructures, such as fibers and nanotubes. These materials are sought after for their exceptional mechanical properties, high thermal conductivity, and electrical insulation. The general approach involves the pyrolysis of preceramic polymers derived from borazine-based monomers. nih.govresearchgate.net

The synthesis of hexagonal boron nitride (h-BN) nanofibers has been successfully achieved through methods like precursor pyrolysis using materials such as boric acid and melamine. espublisher.com While not directly using this compound, this highlights the general strategy of using molecular precursors for BN nanostructures. The synthesis of BN nanotubes can also be achieved through CVD methods, sometimes employing catalysts. acs.org The use of borazine derivatives as precursors is a common theme in these syntheses. researchgate.net Furthermore, BN nanotubes can be formed by coating carbon nanotubes with BN, a process that can involve the reaction of boric acid and ammonia on the carbon nanotube surface. drexel.edu

2 Boron Carbonitride (BCN) Composites

Boron carbonitride (BCN) materials, which are ternary compounds of boron, carbon, and nitrogen, exhibit a range of tunable properties that make them attractive for various applications. mdpi.com The incorporation of carbon into the boron nitride lattice allows for the tailoring of electronic and mechanical properties. This compound is a valuable precursor for BCN composites due to its inherent B, N, and C content.

1 Synthesis of 2D BCN Sheets and Nanotubes

Two-dimensional (2D) BCN materials, such as nanosheets and nanotubes, have garnered significant interest as they are structural analogues of graphene and carbon nanotubes but with a tunable bandgap. researchgate.netazonano.com The synthesis of these nanostructures often employs CVD techniques with precursors like 1,3,5-triethylborazine. researchgate.net The merging of carbon and BN systems at the nanoscale offers a pathway to new materials with tailored properties for applications in electronics and protective coatings. azonano.com The synthesis methods play a crucial role in determining the final properties of the BCN material. researchgate.net

Formation of BN Films and Coatings via Chemical Vapor Deposition (CVD)

2 Applications in Energy Storage (e.g., Supercapacitors)

The unique properties of BCN materials make them promising candidates for electrode materials in energy storage devices, particularly supercapacitors. nih.gov Supercapacitors, or electrochemical capacitors, store energy through ion adsorption at the electrode-electrolyte interface and are characterized by high power density and long cycle life. fomtechnologies.comresearchgate.net

BCN materials offer tunable properties that can enhance the performance of supercapacitor electrodes. nih.gov The synthesis of BCN nanotubes and other nanostructures with high surface areas is a key area of research for improving the specific capacitance of these devices. nih.gov While specific studies focusing solely on this compound-derived BCN for supercapacitors are not extensively detailed in the provided context, the general applicability of BCN materials in this field is well-established. nih.gov

Performance of BCN-based Supercapacitor Electrodes:

| BCN Material | Synthesis Method | Key Performance Metric |

| Nitrogen-doped carbon nanotubes | Pyrolysis of pyridine (B92270) over Co/MgO catalyst | High specific capacitance |

| Ravine-like BCN | Refluxing of 2,4,6-tri(2-pyridyl)-1,3,5-triazine (B1682449) and boric acid followed by carbonization | 805.9 F g⁻¹ at 0.2 A g⁻¹ nih.gov |

| BCN Nanotubes | Carbonization of polyethylene (B3416737) glycol, urea, and boric acid | 344 F g⁻¹ at a current density of 1 A g⁻¹ nih.gov |

Photo-Induced Polymerization of Borazine Derivatives

3 Silicon-Boron-Carbon-Nitrogen (Si-B-C-N) Ceramics

Silicon-boron-carbon-nitrogen (Si-B-C-N) ceramics are a class of advanced materials known for their exceptional thermal stability, oxidation resistance, and mechanical properties at high temperatures. mdpi.comjmst.org These materials are typically synthesized through the polymer-derived ceramics (PDC) route, where a preceramic polymer is shaped and then pyrolyzed to form the final ceramic product. researchgate.net

Synthesis of 2D BCN Sheets and Nanotubes

1 Preceramic Polymers and Ceramic Conversion Processes

The synthesis of Si-B-C-N ceramics often starts with the creation of a preceramic polymer that contains all the necessary elements (Si, B, C, N) in a desired ratio. mdpi.com Borazine derivatives, including those related to this compound, can be incorporated into polysilazanes to create these preceramic polymers. researchgate.net The general PDC process involves several key steps: polymerization, shaping, crosslinking, and pyrolysis. nih.gov

The thermal conversion of the preceramic polymer into a ceramic involves heating the polymer to high temperatures (typically above 1000 °C) in an inert atmosphere. mdpi.com During pyrolysis, the polymer undergoes complex chemical reactions, leading to the release of volatile byproducts and the formation of an amorphous or nanocrystalline ceramic residue. mdpi.comjmst.org The final composition and microstructure of the Si-B-C-N ceramic can be controlled by the chemical structure of the preceramic polymer and the pyrolysis conditions. mdpi.comresearchgate.net

Integration into Organic Materials

The integration of borazine derivatives, such as this compound, into organic materials has opened new avenues for creating advanced functional materials. By substituting carbon-carbon bonds with isoelectronic and isostructural boron-nitrogen (B-N) bonds, researchers can significantly alter the electronic and photophysical properties of organic frameworks. nih.gov This "doping" strategy allows for the precise tailoring of material characteristics for specific applications in electronics and photonics. nih.govresearchgate.net

Borazine-Doped π-Conjugated Frameworks

The incorporation of borazine rings into π-conjugated systems is a key strategy for developing novel molecular materials. rsc.org These frameworks, where one or more aryl units are replaced by borazine rings, have demonstrated tunable optoelectronic properties. nih.gov